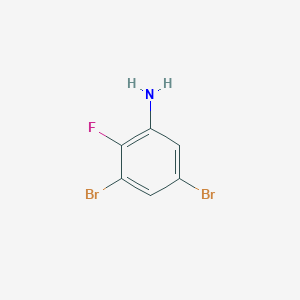![molecular formula C13H16N4O B13933242 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its ability to inhibit epidermal growth factor receptor (EGFR) activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- typically involves the annulation of cyclopentane and azetidine rings. The process begins with readily available starting materials and employs conventional chemical transformations. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the azido group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities.
Biological Studies: The compound’s ability to inhibit EGFR makes it a valuable tool in cancer research, particularly in studying the mechanisms of cancer cell proliferation and survival.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, contributing to the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- primarily involves the inhibition of epidermal growth factor receptor (EGFR) activities. The compound binds to the EGFR, preventing the receptor from activating its downstream signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares the spirocyclic structure but lacks the azido and phenylmethyl groups.
2-Oxa-7-azaspiro[3.4]octane: Another similar compound with slight variations in the ring structure.
Uniqueness
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- is unique due to its specific functional groups, which confer distinct biological activities, particularly its ability to inhibit EGFR. This makes it a valuable compound in medicinal chemistry and cancer research .
Propiedades
IUPAC Name |
5-azido-7-benzyl-2-oxa-7-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-16-15-12-7-17(8-13(12)9-18-10-13)6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKQZWPXAFIPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CN1CC3=CC=CC=C3)COC2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13933169.png)
![1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)
![Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate](/img/structure/B13933172.png)


![Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-](/img/structure/B13933197.png)

![2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13933209.png)

![n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide](/img/structure/B13933216.png)

![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)
